molecular formula C18H15NO3 B11372533 2-Methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

2-Methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11372533
M. Wt: 293.3 g/mol
InChI Key: KKRYMSNFCIWZQT-UHFFFAOYSA-N
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Description

2-Methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylphenyl hydrazine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be introduced using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)

Major Products

The major products formed from these reactions include oxidized derivatives such as carboxylic acids, reduced derivatives, and halogenated compounds.

Scientific Research Applications

2-Methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,2-oxazole-3-carboxylate: Lacks the methyl substitutions on the phenyl rings.

    5-Phenyl-1,2-oxazole-3-carboxylate: Similar structure but with different substitution patterns.

    4-Methylphenyl 1,2-oxazole-3-carboxylate: Contains a single methyl-substituted phenyl ring.

Uniqueness

2-Methylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups on both phenyl rings can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(2-methylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H15NO3/c1-12-7-9-14(10-8-12)17-11-15(19-22-17)18(20)21-16-6-4-3-5-13(16)2/h3-11H,1-2H3

InChI Key

KKRYMSNFCIWZQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3C

Origin of Product

United States

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